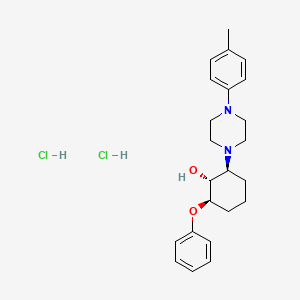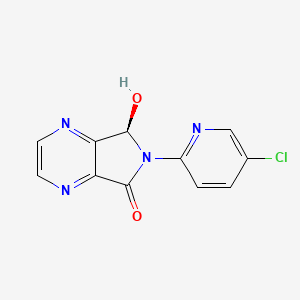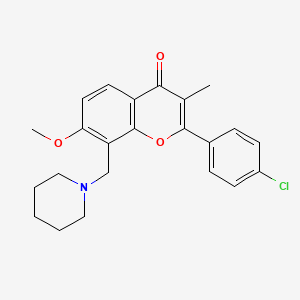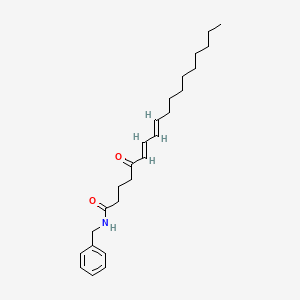
Macamide 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-oxo-6E,8E-octadecadienamide is a compound belonging to the class of fatty acid amides. . This compound has garnered interest due to its potential pharmacological properties and its presence in traditional medicinal plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-6E,8E-octadecadienamide typically involves the reaction of benzylamine with an appropriate fatty acid derivative. One common method involves the use of 5-oxo-6E,8E-octadecadienoic acid, which is reacted with benzylamine under specific conditions to form the desired amide bond . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-benzyl-5-oxo-6E,8E-octadecadienamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-5-oxo-6E,8E-octadecadienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
N-benzyl-5-oxo-6E,8E-octadecadienamide has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound has been investigated for its role in biological systems, particularly in relation to its presence in maca and its potential health benefits.
Mécanisme D'action
The mechanism of action of N-benzyl-5-oxo-6E,8E-octadecadienamide involves its interaction with the endocannabinoid system. It acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can have various physiological effects, including analgesic, anxiolytic, and antidepressant properties .
Comparaison Avec Des Composés Similaires
N-benzyl-5-oxo-6E,8E-octadecadienamide is unique due to its specific structure and the presence of both oxo and diene functionalities. Similar compounds include:
N-benzylhexadecanamide: Another macamide found in maca, but with a different fatty acid chain length.
N-benzyl-5-oxo-6E,8E-hexadecadienamide: Similar structure but with a shorter fatty acid chain.
N-benzyl-5-oxo-6E,8E-eicosadienamide: Similar structure but with a longer fatty acid chain.
Propriétés
Numéro CAS |
405906-95-8 |
|---|---|
Formule moléculaire |
C25H37NO2 |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
(6E,8E)-N-benzyl-5-oxooctadeca-6,8-dienamide |
InChI |
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-24(27)20-16-21-25(28)26-22-23-17-13-12-14-18-23/h10-15,17-19H,2-9,16,20-22H2,1H3,(H,26,28)/b11-10+,19-15+ |
Clé InChI |
DKMGVACNAAKVRR-MRBSYODNSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)NCC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


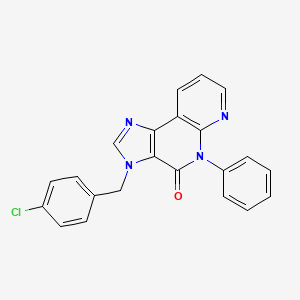
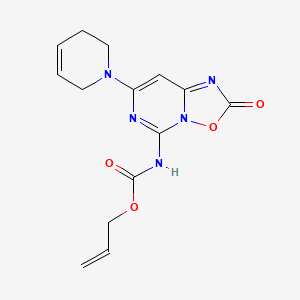

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
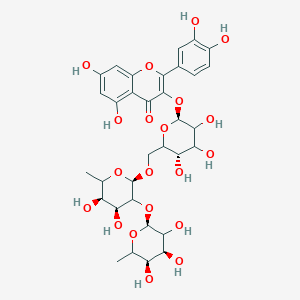
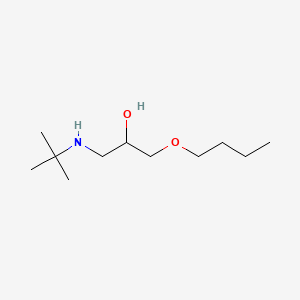
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)

